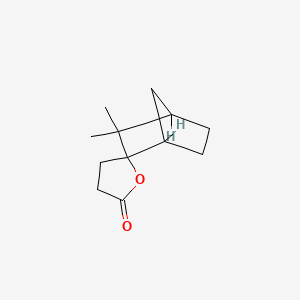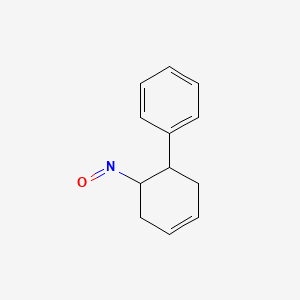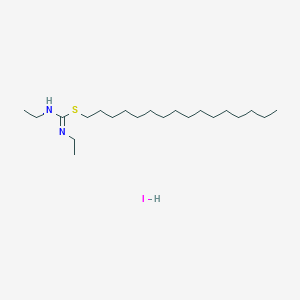
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pseudourea group, which is a derivative of urea where one of the oxygen atoms is replaced by sulfur, and it is further modified with diethyl and hexadecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide typically involves the reaction of 1,3-diethyl-2-thiourea with a hexadecyl halide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pseudourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiourea derivatives.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various alkyl or aryl pseudourea derivatives.
Scientific Research Applications
Chemistry: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the pseudourea group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The diethyl and hexadecyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, hydriodide
- Pseudourea, 2-decyl-1,3-diethyl-2-thio-, hydriodide
Comparison: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits higher lipophilicity and enhanced membrane permeability, making it more effective in certain biological applications.
Properties
CAS No. |
5339-46-8 |
|---|---|
Molecular Formula |
C21H45IN2S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
hexadecyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C21H44N2S.HI/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(22-5-2)23-6-3;/h4-20H2,1-3H3,(H,22,23);1H |
InChI Key |
JOANHRCWWUJBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=NCC)NCC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


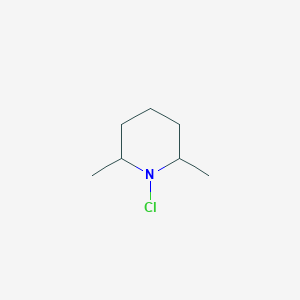
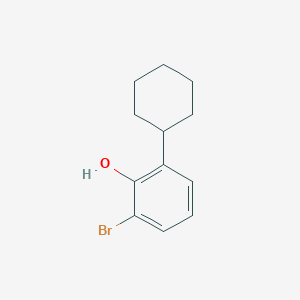
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
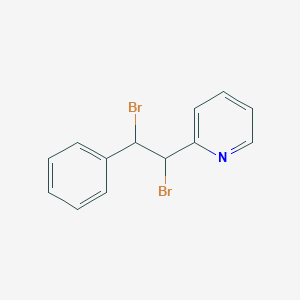
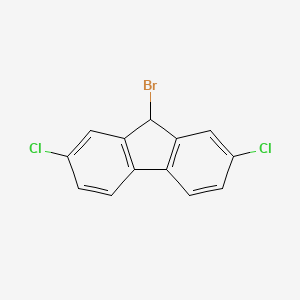

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
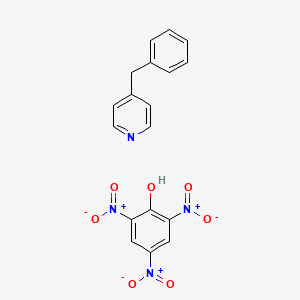
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
